

Avrainvillamide: A Technical Guide to its Discovery, Isolation, and Characterization from *Aspergillus* sp.

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Compound of Interest

Compound Name: Avrainvillamide

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Introduction

Avrainvillamide is a potent antiproliferative and antibiotic natural product first discovered in the early 2000s. It was independently isolated from two different species of the fungal genus *Aspergillus*. A team led by William Fenical at the Scripps Institution of Oceanography isolated the compound from a marine-derived *Aspergillus* sp. CNC358^[1]. Concurrently, a group at Pfizer in Japan discovered the same molecule, which they named CJ-17,665, from the fermentation broth of *Aspergillus ochraceus* CL41582^[2]. **Avrainvillamide** is a structurally complex alkaloid featuring a unique bicyclo[2.2.2]diazaoctane ring system and an indole N-oxide moiety^{[1][2]}. Its significant biological activities, including effects against multi-drug resistant bacteria and various cancer cell lines, have made it a subject of interest in drug discovery and development^{[2][3]}. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Avrainvillamide**, including detailed experimental protocols and a summary of its biological activities.

Data Presentation

Table 1: Producing Organisms and Fermentation Yields

| Producing Organism | Strain ID | Fermentation Yield | Reference |
|-----------------------|-----------|---------------------------|---------------------|
| Aspergillus sp. | CNC358 | Not explicitly quantified | [1] |
| Aspergillus ochraceus | CL41582 | 150 mg from 30 liters | [2] |

Table 2: Antibacterial Activity of Avrainvillamide (CJ-17,665)

| Bacterial Strain | MIC (μ g/mL) | Reference |
|---|-------------------|---|
| Staphylococcus aureus (multi-drug resistant) | 12.5 | [2] [3] |
| Streptococcus pyogenes (multi-drug resistant) | 12.5 | [2] [3] |
| Enterococcus faecalis (multi-drug resistant) | 25 | [2] [3] |

Table 3: Antiproliferative Activity of Avrainvillamide

| Cell Line | Cancer Type | GI50/IC50 (μ M) | Reference |
|-----------|------------------------|-----------------------|---------------------|
| T-47D | Breast Cancer | GI50: 0.33 | [3] |
| LNCaP | Prostate Cancer | GI50: 0.42 | [3] |
| OCI-AML2 | Acute Myeloid Leukemia | GI50: 0.35 \pm 0.09 | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | GI50: 0.52 \pm 0.15 | [3] |
| HeLa | Cervical Cancer | IC90: 1.1 μ g/mL | [4] |

Table 4: ^1H and ^{13}C NMR Spectroscopic Data for Avrainvillamide

| Position | ¹³ C (ppm) | ¹ H (ppm, J in Hz) |
|----------|-----------------------|-------------------------------|
| 2 | 165.9 | - |
| 3 | 59.8 | 4.25 (dd, 10.0, 2.5) |
| 4 | 33.1 | 2.05 (m), 2.20 (m) |
| 5 | 25.4 | 1.85 (m), 2.00 (m) |
| 6 | 54.1 | 4.05 (t, 2.5) |
| 8 | 169.2 | - |
| 10 | 124.9 | 7.30 (d, 8.0) |
| 11 | 122.5 | 7.15 (t, 8.0) |
| 12 | 129.8 | 7.45 (t, 8.0) |
| 13 | 110.1 | 7.60 (d, 8.0) |
| 14 | 138.2 | - |
| 15 | 134.1 | - |
| 16 | 74.8 | 6.00 (s) |
| 17 | 138.8 | - |
| 18 | 119.2 | 6.80 (d, 8.5) |
| 19 | 128.4 | 7.20 (d, 8.5) |
| 20 | 118.8 | - |
| 21 | 150.9 | - |
| 22 | 80.1 | - |
| 23 | 25.9 | 1.50 (s) |
| 24 | 28.5 | 1.55 (s) |
| 25 | 69.1 | 4.40 (d, 10.0) |
| 26 | 22.1 | 1.25 (s) |

27

27.1

1.30 (s)

Note: NMR data is based on the total synthesis of **Avrainvillamide** and may have minor variations from the natural product.

Experimental Protocols

Fermentation of *Aspergillus* sp. CNC358

This protocol is adapted from the patent filed by Fenical et al.[\[1\]](#).

- Culture Medium: A marine-based medium (YPG+C) is prepared containing 1% glucose, 0.5% yeast extract, 0.5% peptone, and 0.2% crab meal in 100% seawater.
- Inoculation and Incubation: The sterile medium is inoculated with a culture of *Aspergillus* sp. CNC358.
- Fermentation: The culture is grown under static conditions at room temperature for 21 days.

Fermentation of *Aspergillus ochraceus* CL41582

This protocol is based on the work of Sugie et al. (2001)[\[2\]](#).

- Seed Culture: A seed culture is prepared by inoculating a suitable medium with spores of *Aspergillus ochraceus* CL41582 and incubating for 2-3 days.
- Production Culture: A production medium containing soluble starch, glucose, peptone, and yeast extract is prepared.
- Fermentation: The production medium is inoculated with the seed culture and fermented in a 30-liter jar fermentor for 5-7 days with aeration and agitation.

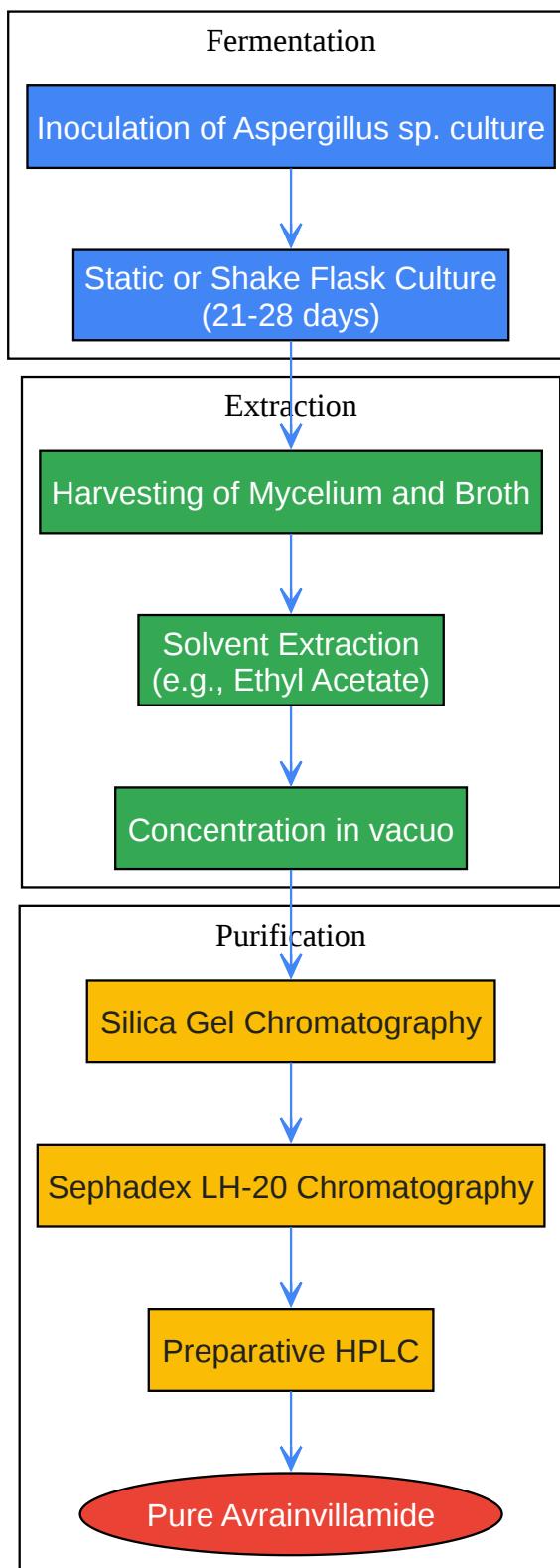
Extraction and Isolation of Avrainvillamide

The following is a generalized protocol combining methodologies from both the Fenical patent and the Sugie et al. publication[\[1\]](#)[\[2\]](#).

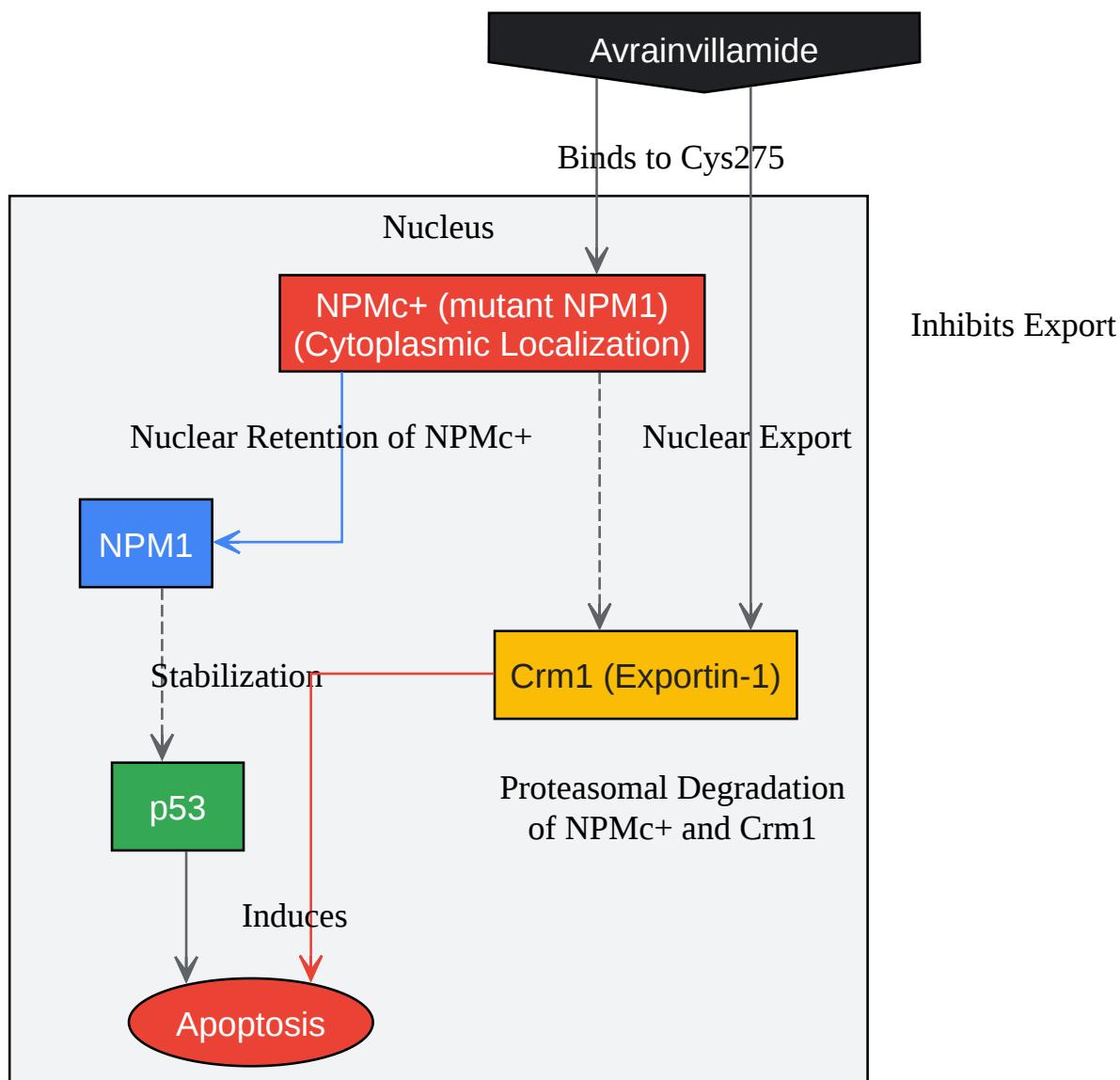
- Harvesting: After fermentation, the mycelium is separated from the broth by filtration.

- Extraction:
 - The mycelial cake is extracted with an organic solvent such as acetone or ethyl acetate.
 - The culture filtrate is extracted with ethyl acetate.
- Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Purification:
 - Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of a non-polar solvent (e.g., isooctane or hexane) and a polar solvent (e.g., ethyl acetate).
 - Sephadex LH-20 Chromatography: Fractions containing **Avrainvillamide** are further purified by size-exclusion chromatography on a Sephadex LH-20 column using a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
 - High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent system.

Visualizations

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Caption: Experimental workflow for the isolation of **Avrainvillamide**.

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Caption: Signaling pathway of **Avrainvillamide**'s interaction with NPM1 and Crm1.

Mechanism of Action and Biological Significance

Avrainvillamide exerts its biological effects primarily through its interaction with two key cellular proteins: nucleophosmin (NPM1) and chromosome region maintenance 1 (Crm1), also known as exportin-1[3]. In many cancers, particularly acute myeloid leukemia (AML), NPM1 is mutated (NPMc+), leading to its aberrant localization in the cytoplasm instead of the nucleolus[3].

Avrainvillamide has been shown to covalently bind to a specific cysteine residue (Cys275) on NPM1[3]. This interaction is crucial for its ability to induce the nuclear retention of the oncogenic NPMc+[3]. By preventing the export of NPMc+ from the nucleus, **Avrainvillamide** effectively restores its localization to a state resembling the wild-type protein[3].

Furthermore, **Avrainvillamide** inhibits the function of Crm1, a nuclear export protein responsible for transporting various proteins, including NPMc+, out of the nucleus[3]. This dual action of binding to NPMc+ and inhibiting its export machinery leads to the proteasomal degradation of both NPMc+ and Crm1[5]. The downstream consequences of these events include the stabilization of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells[2]. The disruption of NPM1 function also leads to the deregulation of centrosome duplication, contributing to the antiproliferative effects of **Avrainvillamide**[3].

Conclusion

Avrainvillamide stands out as a promising natural product with significant potential for the development of novel anticancer and antibiotic therapies. Its unique chemical structure and well-defined mechanism of action, centered on the modulation of NPM1 and Crm1 function, provide a solid foundation for further preclinical and clinical investigations. The detailed protocols for its isolation from *Aspergillus* species, along with the comprehensive biological and spectroscopic data presented in this guide, offer a valuable resource for researchers dedicated to exploring the therapeutic applications of this remarkable fungal metabolite.

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